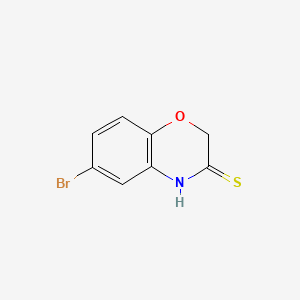

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4H-1,4-benzoxazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(12)4-11-7/h1-3H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMXSMDKMRNUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application Profile of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

This guide serves as a definitive technical reference for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one , a critical heterocyclic scaffold in medicinal chemistry. The content is structured to support decision-making in synthetic planning, solid-state characterization, and lead optimization.

CAS Registry Number: 24036-52-0 Molecular Formula: C₈H₆BrNO₂ Molecular Weight: 228.04 g/mol [1][2][3][4]

Executive Summary

6-Bromo-2H-1,4-benzoxazin-3(4H)-one represents a "privileged structure" in drug discovery, combining the pharmacokinetic stability of the benzoxazinone core with the synthetic versatility of an aryl bromide. It is widely utilized as a precursor for 5-HT6 antagonists, renin inhibitors, and anti-inflammatory agents. Its utility stems from its dual-functional nature: the lactam moiety provides hydrogen-bonding capability (donor/acceptor), while the C6-bromine serves as a reliable handle for palladium-catalyzed cross-coupling reactions, allowing rapid diversification of chemical space.

Molecular Identity & Structural Analysis

Conformational Dynamics

Unlike planar aromatic systems, the 1,4-benzoxazine-3-one ring adopts a slight envelope conformation in the solid state. This puckering, primarily at the O1 and C2 positions, relieves torsional strain but allows the molecule to maintain significant aromatic character.

-

Electronic Distribution: The lactam nitrogen (N4) donates electron density into the carbonyl (C3), reducing the electrophilicity of the carbonyl carbon compared to ketones.

-

Substituent Effects: The bromine atom at position 6 exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the N4-proton compared to the unsubstituted parent scaffold.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values to guide handling and formulation.

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to tan; color deepens upon oxidation. |

| Melting Point | 220 – 225 °C | High MP indicates strong intermolecular H-bonding (N-H···O=C) in the crystal lattice. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic core limits aqueous solubility; requires co-solvents for biological assays. |

| Solubility (Organic) | DMSO, DMF, hot MeOH | Excellent solubility in polar aprotic solvents; moderate in chlorinated solvents. |

| LogP (Oct/Wat) | 1.6 – 1.9 (Predicted) | Optimal lipophilicity for CNS penetration; falls within "Rule of 5" compliant space. |

| pKa (Lactam NH) | ~10.5 (Estimated) | Weakly acidic. Deprotonation requires mild-to-strong bases (e.g., K₂CO₃, NaH). |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., GPCR backbones). |

| H-Bond Acceptors | 2 (C=O, O-ether) | The ether oxygen is weakly basic; the carbonyl oxygen is the primary acceptor. |

Synthetic Accessibility & Purity Protocols

Primary Synthetic Route

The most robust synthesis proceeds via the cyclization of 2-amino-4-bromophenol . This route avoids the formation of regioisomers common in nitration-reduction sequences.

Step-by-Step Protocol:

-

Acylation: 2-Amino-4-bromophenol is treated with chloroacetyl chloride in a biphasic system (EtOAc/aq. NaHCO₃) or in DCM with TEA at 0°C. This selectively acylates the more nucleophilic amine to form the N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate.

-

Cyclization: The intermediate is subjected to base-mediated ring closure (K₂CO₃ in refluxing acetone or DMF at 80°C). The phenoxide displaces the alkyl chloride to close the 1,4-oxazine ring.

-

Purification: The product precipitates upon cooling or addition of water. Recrystallization from Ethanol/Water (9:1) yields high-purity crystals (>98%).[4]

Impurity Profile

-

Oxidative Degradation: Prolonged exposure to air/light can lead to the formation of the 1,4-benzoxazin-2,3-dione derivative (via oxidation of the methylene group).

-

Hydrolysis: The lactam ring is stable to neutral hydrolysis but will open under strong alkaline conditions at elevated temperatures.

Reactivity & Functionalization Map

The strategic value of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one lies in its orthogonal reactivity handles.

Visualizing the Reactivity Landscape

The following diagram illustrates the three primary vectors for chemical modification.

Caption: Orthogonal functionalization pathways. Red: Cross-coupling at C6. Green: N-alkylation at N4. Yellow: C2-methylene activation.

Detailed Reactivity Logic

-

C6-Bromine (Cross-Coupling):

-

Mechanism: The aryl bromide undergoes oxidative addition with Pd(0). The electron-rich nature of the benzoxazine ring (due to the oxygen and nitrogen donors) facilitates this step compared to electron-deficient aryl bromides.

-

Application: Used to install biaryl systems common in 5-HT6 and D2 receptor antagonists.

-

Protocol Note: Use anhydrous conditions. Bases like K₃PO₄ often outperform carbonates in these couplings.

-

-

N4-Lactam (Alkylation):

-

Acidity: The proton is sufficiently acidic (pKa ~10.5) to be removed by K₂CO₃ in DMF.

-

Selectivity: Alkylation occurs exclusively on the Nitrogen. O-alkylation (imidate formation) is rare unless using "hard" electrophiles (e.g., Meerwein's salt).

-

Application: Tuning lipophilicity and membrane permeability.

-

-

C2-Methylene (Condensation):

-

Acidity: The protons at C2 are activated by the adjacent carbonyl.

-

Reaction: Condensation with aromatic aldehydes yields benzylidene derivatives. These are often explored as Michael acceptors in covalent inhibitor design.

-

Spectral Characterization Guide

Use these reference values to validate synthesis products.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.8 ppm (s, 1H) | N-H (Lactam proton, exchangeable with D₂O) |

| δ 4.60 ppm (s, 2H) | -O-CH₂-C=O (Singlet characteristic of the benzoxazinone ring) | |

| δ 6.9 – 7.2 ppm (m, 3H) | Ar-H (ABX system; shifts vary by substitution) | |

| IR (ATR) | 1680 – 1695 cm⁻¹ | C=O Stretch (Amide I band) |

| 3100 – 3200 cm⁻¹ | N-H Stretch (Broad, indicating H-bonding) | |

| 1280 cm⁻¹ | C-O-C Ether asymmetric stretch | |

| MS (ESI) | m/z 228/230 [M+H]⁺ | Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br) |

Safety & Handling (EHS)

-

GHS Classification: Irritant (Skin/Eye/Respiratory).[5]

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from moisture.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may attack the ether linkage or the methylene group.

References

-

Sigma-Aldrich. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Product Specification & MSDS. Link

-

PubChem. Compound Summary: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CID 16218142).[3][4] National Library of Medicine. Link

-

ChemicalBook. CAS 24036-52-0 Properties and Synthesis. Link

-

Zhao, T.-T., et al. (2024).[6] FeBr3-Mediated Bromination/Cyclization of Olefinic Amides. Synthesis, 56, 2993-3000.[6] (Contextual synthesis of benzoxazine cores). Link

-

Fu, Y., et al. (2011).[7] Synthesis and crystal structure of N-dichloroacetyl benzoxazine derivatives. (Provides structural data on the benzoxazine ring conformation). Cited via NIH PMC. Link

Sources

- 1. echemi.com [echemi.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | C8H6BrNO2 | CID 16218142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4H-1,3-Benzoxazine synthesis [organic-chemistry.org]

- 7. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione: A Predictive and Comparative Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic characteristics of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. In the dynamic field of medicinal chemistry and drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular architecture and confirming the identity of synthesized compounds.

While direct experimental spectra for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione are not widely available in published literature, this guide employs a robust, scientifically-grounded predictive and comparative methodology. By analyzing the known spectroscopic data of its oxygen analogue, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, and applying established principles of spectroscopic shifts associated with the thionation of a carbonyl group, we can confidently anticipate the spectral features of the target thione. This approach not only provides a valuable framework for the characterization of this specific molecule but also serves as a practical guide for researchers working with novel or less-documented heterocyclic compounds.

Molecular Structure and Key Features

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione possesses a core heterocyclic structure with a bromine substituent on the benzene ring. The presence of the thiocarbonyl group (C=S) in place of the more common carbonyl group (C=O) is the defining feature that significantly influences its spectroscopic properties.

Figure 1. Molecular Structure of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

¹H NMR Spectroscopy: A Shift in the Aromatic and Methylene Landscape

The proton NMR spectrum provides valuable information about the chemical environment of hydrogen atoms in a molecule. The conversion of the carbonyl to a thiocarbonyl group is expected to induce noticeable shifts in the neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |

| NH | ~11.0 - 12.0 | broad singlet | - | The thiocarbonyl group is more electron-withdrawing than the carbonyl, leading to a deshielding of the adjacent NH proton and a downfield shift. |

| Ar-H (H5) | ~7.3 - 7.5 | d | ~2.0 Hz | The proton ortho to the bromine is expected to be a doublet due to coupling with the meta proton. |

| Ar-H (H7) | ~7.1 - 7.3 | dd | ~8.5, 2.0 Hz | This proton will be a doublet of doublets due to coupling with both ortho and meta protons. |

| Ar-H (H8) | ~6.9 - 7.1 | d | ~8.5 Hz | The proton ortho to the oxygen will appear as a doublet. |

| CH₂ | ~4.7 - 4.9 | s | - | The methylene protons adjacent to the oxygen are expected to be a singlet and will experience a slight downfield shift compared to the oxygen analogue due to the electronic effects of the thione group. |

¹³C NMR Spectroscopy: The Thiocarbonyl Signature

The ¹³C NMR spectrum is particularly informative for identifying the presence of the thiocarbonyl group, which resonates at a significantly downfield chemical shift compared to a carbonyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=S | ~190 - 210 | The thiocarbonyl carbon is significantly deshielded and appears at a much lower field than a typical amide carbonyl carbon (~160-170 ppm). This is a key diagnostic peak. |

| Ar-C (C4a) | ~145 - 147 | Aromatic carbon attached to oxygen. |

| Ar-C (C8a) | ~130 - 132 | Aromatic carbon attached to nitrogen. |

| Ar-C (C7) | ~125 - 127 | Aromatic CH. |

| Ar-C (C5) | ~123 - 125 | Aromatic CH. |

| Ar-C (C8) | ~117 - 119 | Aromatic CH. |

| Ar-C (C6) | ~115 - 117 | Aromatic carbon attached to bromine. |

| CH₂ | ~65 - 68 | The methylene carbon adjacent to the oxygen. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups. The most significant change expected in the IR spectrum upon thionation is the disappearance of the strong C=O stretching vibration and the appearance of a C=S stretching vibration.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H stretch | ~3200 - 3300 | Medium | Typical for a secondary amine/amide. |

| C-H stretch (aromatic) | ~3000 - 3100 | Medium | Characteristic of C-H bonds in an aromatic ring. |

| C-H stretch (aliphatic) | ~2850 - 2950 | Medium | Corresponding to the methylene group. |

| C=S stretch | ~1200 - 1300 | Strong | The C=S bond is weaker and has a lower stretching frequency than a C=O bond. This peak is a key indicator of successful thionation. The C=O stretch at ~1680 cm⁻¹ in the precursor will be absent. |

| C-N stretch | ~1350 - 1450 | Medium-Strong | Amide-like C-N stretching. |

| C-O stretch | ~1200 - 1250 | Strong | Ether linkage in the benzoxazine ring. |

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode.

Predicted Mass Spectrometry Data:

The molecular weight of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is 244.11 g/mol . The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

-

[M]⁺˙ (m/z 244/246): The molecular ion peaks showing the characteristic bromine isotope pattern.

-

[M - CH₂S]⁺˙ (m/z 198/200): Loss of a thioformaldehyde radical.

-

[M - Br]⁺ (m/z 165): Loss of a bromine radical.

-

[C₆H₄O]⁺˙ (m/z 92): A fragment corresponding to a benzofuran-like cation.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. By leveraging the known data of its oxygen precursor and established spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and development of novel benzoxazine-based compounds. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide, however, equips researchers with a strong foundational understanding of what to expect in their analytical data, thereby streamlining the process of discovery and innovation.

References

-

PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. This textbook provides a foundational understanding of NMR, IR, and MS techniques. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. A comprehensive resource for the theory and application of spectroscopic methods in organic chemistry. [Link]

An In-depth Technical Guide to 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

This technical guide provides a comprehensive overview of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its chemical properties, synthesis, applications, and safety considerations.

Introduction and Significance

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the benzoxazine ring system, is a privileged scaffold found in numerous biologically active molecules. The primary importance of this specific thione lies in its role as a crucial precursor for the synthesis of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC).[1] The sGC pathway is a key signaling cascade in various physiological processes, and its modulation has therapeutic potential in cardiovascular and other diseases. Understanding the chemistry and handling of this intermediate is therefore essential for the development of novel therapeutics targeting this pathway.

Chemical and Physical Data

The fundamental chemical and physical properties of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione are summarized in the table below. It is important to note that while the properties of its oxygen analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, are well-documented, specific experimental data for the thione is less prevalent. The data presented here is based on available information and calculated values.

| Property | Value | Source |

| CAS Number | 1056267-89-0 | [1] |

| Molecular Formula | C₈H₆BrNOS | Inferred from structure |

| Molecular Weight | 244.11 g/mol | Inferred from formula |

| Appearance | Likely a solid | General property of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. | General property of similar compounds |

| Melting Point | Not publicly available. |

Synthesis Protocol: Thionation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

The most logical and established method for the synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is through the thionation of its corresponding lactam (the "one" derivative), 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. This transformation is typically achieved using a thionating agent such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).

Rationale for Reagent Selection

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is often the preferred thionating agent over phosphorus pentasulfide. The choice is dictated by its generally milder reaction conditions, better solubility in organic solvents, and often higher yields with fewer side products. The reaction mechanism involves the exchange of the carbonyl oxygen with a sulfur atom.

Experimental Workflow

The following is a detailed, step-by-step methodology for the synthesis.

Starting Material: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0)

Reagent: Lawesson's Reagent

Solvent: Anhydrous Toluene or Dioxane

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous toluene.

-

Addition of Thionating Agent: To the stirred solution, add Lawesson's Reagent (0.5 to 0.6 equivalents). The stoichiometry is critical; an excess can lead to side reactions, while too little will result in incomplete conversion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Workflow Diagram

Caption: Synthesis workflow for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione.

Application in Drug Development: Synthesis of NS-2028

The primary and most significant application of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is its use as a key intermediate in the multi-step synthesis of NS-2028 (4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one). NS-2028 is a well-characterized, potent, and irreversible inhibitor of soluble guanylyl cyclase (sGC).[1]

The Role of the Thione Intermediate

The thione functionality is introduced to facilitate the subsequent cyclization reaction that forms the oxadiazole ring of NS-2028. The sulfur atom in the thiolactam is more nucleophilic than the oxygen in the corresponding lactam, which is a key aspect of its reactivity in the subsequent synthetic steps.

Synthetic Pathway to NS-2028

The general synthetic pathway from the thione to NS-2028 involves the reaction of the thione with a suitable reagent to construct the oxadiazolone ring. This typically involves a reaction with a source of the N-C=O fragment.

Caption: Synthetic pathway from the thione intermediate to NS-2028.

Spectral Data Summary

Specific, publicly available spectral data for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is limited. However, based on its structure, the following characteristic spectroscopic features can be anticipated:

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the CH₂ group of the oxazine ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the CH₂ carbon, and a characteristic downfield shift for the C=S carbon. |

| IR | Absence of a strong C=O stretch (typically around 1680 cm⁻¹) and the appearance of a C=S stretching vibration. N-H stretching will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 244.11, with a characteristic isotopic pattern for a bromine-containing compound. |

Safety and Handling

Hazard Identification

-

Precursor Hazards (6-Bromo-2H-1,4-benzoxazin-3(4H)-one): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.

-

General Thiolactam Hazards: Thiolactams should be handled with care as they can be irritants and potentially toxic. Upon decomposition, they can release toxic gases such as sulfur oxides and nitrogen oxides.

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a valuable chemical intermediate, primarily for its role in the synthesis of the sGC inhibitor NS-2028. While specific experimental data for this compound is not extensively published, its synthesis can be reliably achieved through the thionation of its lactam precursor. Researchers and scientists working with this compound should adhere to strict safety protocols, drawing upon the known hazards of its precursor and the general class of thiolactams. Further research into the properties and reactivity of this molecule could open up new avenues for the development of other novel therapeutic agents.

References

-

Pharmaffiliates. 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione. [Link]

Sources

Biological Activity of Benzoxazine and Benzothiazinone Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological divergence between two structurally related yet functionally distinct scaffolds: 1,4-benzothiazin-3-ones (BTZs) and 1,4-benzoxazines . While sharing a bicyclic heteroarene core, their therapeutic applications differ radically. BTZs have emerged as a breakthrough class of anti-tubercular agents acting via a suicide-inhibition mechanism against the essential enzyme DprE1. Conversely, benzoxazine derivatives function as versatile pharmacophores in oncology, particularly as dual PI3K/mTOR inhibitors and Mcl-1 antagonists. This guide provides mechanistic insights, Structure-Activity Relationship (SAR) data, and validated experimental protocols for their evaluation.

Section 1: Chemical Architecture & Mechanistic Divergence

The substitution of a sulfur atom (benzothiazine) for an oxygen atom (benzoxazine) fundamentally alters the electronic properties and lipophilicity of the scaffold, dictating their biological targets.

Benzothiazinones (BTZs): The "Warhead" Mechanism

BTZs, exemplified by the clinical candidates BTZ043 and PBTZ169 (Macozinone) , are prodrugs. Their activity is strictly dependent on a nitro-group at the C-8 position.

-

Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3]

-

Mechanism: The nitro group is reduced to a nitroso intermediate by the FAD cofactor of DprE1.[2] This nitroso species subsequently forms a covalent semimercaptal bond with the active site cysteine residue (Cys387 in M. tuberculosis), irreversibly inactivating the enzyme.[4]

-

Consequence: Inhibition of DprE1 blocks the conversion of DPR to DPA (decaprenylphosphoryl-D-arabinose), halting the synthesis of arabinogalactan, a critical cell wall polymer.

Benzoxazines: The Kinase Scaffold

Benzoxazine derivatives, particularly 1,4-benzoxazin-3-ones , lack the specific "bioactivation" requirement of BTZs and instead rely on non-covalent interactions (hydrogen bonding, hydrophobic packing) to inhibit kinases.

-

Targets: PI3K (Phosphoinositide 3-kinase), mTOR, and Mcl-1 (Myeloid cell leukemia-1).

-

Mechanism: These molecules often mimic the ATP purine ring, occupying the ATP-binding pocket of kinases or the BH3-binding groove of anti-apoptotic proteins like Mcl-1.

Section 2: Benzothiazinones in Tuberculosis (The DprE1 Axis)

The efficacy of BTZs is a textbook example of covalent suicide inhibition . The specificity is driven by the unique redox environment within the DprE1 active site.

Mechanism of Action Diagram

The following diagram illustrates the critical pathway of DprE1 inhibition by BTZ derivatives.

Figure 1: Mechanism of DprE1 inhibition.[2] The enzyme's reduced FAD cofactor reduces the BTZ nitro group to a nitroso species, which then crosslinks Cys387, preventing cell wall biosynthesis.

Key Clinical Compounds

| Compound | Status | Key Feature | SAR Insight |

| BTZ043 | Phase II | First-in-class | Trifluoromethyl group at C-2 enhances lipophilicity and potency. |

| PBTZ169 | Phase II | "Macozinone" | Piperazine addition improves solubility; lacks chiral centers (easier synthesis). |

Section 3: Experimental Protocols

Protocol A: DprE1 Enzymatic Inhibition Assay

Objective: To determine the IC50 of a benzothiazinone derivative against recombinant M. tuberculosis DprE1.

Reagents:

-

Recombinant DprE1 (purified from E. coli or M. smegmatis).

-

Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR). Note: FPR is a soluble surrogate often used to avoid handling amphiphilic DPR.

-

Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol).

Step-by-Step Workflow:

-

Preparation: Dilute test compounds in DMSO (final concentration <2%).

-

Master Mix: Prepare 50 mM MOPS buffer (pH 7.5) containing 100 µM DCPIP and 50 µM FPR.

-

Enzyme Activation: Add DprE1 (final conc. 200 nM) to the reaction plate.

-

Incubation: Add test compound and incubate for 10 minutes at 30°C. Critical Step: This pre-incubation allows the time-dependent covalent bond formation.

-

Initiation: Start reaction by adding the master mix.

-

Readout: Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) over 30 minutes.

-

Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.

Protocol B: Synthesis of 1,4-Benzoxazin-3-one Scaffold

Objective: General synthesis for 1,4-benzoxazin-3-one derivatives suitable for kinase inhibition studies.

Reaction Scheme:

-

Reactants: 2-Aminophenol (1.0 eq) + Chloroacetyl chloride (1.1 eq).

-

Solvent/Base: Acetone / Potassium Carbonate (

). -

Procedure:

-

Dissolve 2-aminophenol in dry acetone at 0°C.

-

Add

(anhydrous). -

Add chloroacetyl chloride dropwise over 30 mins to control exotherm.

-

Reflux for 4–6 hours.

-

Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol.

-

-

Validation: Confirm structure via

-NMR (Singlet at ~4.6 ppm for

Section 4: Benzoxazines in Oncology (SAR & Targets)

Unlike the "magic bullet" nature of BTZs in TB, benzoxazines in oncology require precise scaffold decoration to achieve selectivity.

PI3K/mTOR Dual Inhibition

Derivatives substituted at the C-6 or C-7 position with morpholine or urea moieties often exhibit high affinity for the ATP-binding cleft of PI3K.

-

SAR Rule: A hydrogen bond donor at N-4 (lactam nitrogen) is often critical for hinge region binding in the kinase domain.

-

Data Point: 1,4-benzoxazine derivatives have shown IC50 values in the low nanomolar range (10–50 nM) against PI3K

in HCT116 cell lines.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for optimizing benzoxazine derivatives for anticancer activity.

Figure 2: Optimization workflow for benzoxazine derivatives. C-6/C-7 modifications are the primary drivers for kinase selectivity, while N-4 modifications modulate pharmacokinetic properties.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[5] Science, 324(5928), 801-804. Link

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[4][6] Journal of the American Chemical Society, 132(39), 13663-13665. Link

-

Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(29), 11354-11359. Link

-

Nearmedic Plus. (2021).[7] "Macozinone (PBTZ169) Clinical Development Status." New TB Drugs Working Group. Link

-

Ramu, N., et al. (2024). "Synthesis, characterization and biological evaluation of 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones as anticancer agents." Indian Journal of Heterocyclic Chemistry. Link

-

BenchChem. (2025).[3][8] "Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10." Link

Sources

- 1. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthetic Architectures for 2H-1,4-Benzoxazin-3(4H)-ones

[1][2]

Executive Summary & Strategic Importance

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in agonists for dopamine D2 receptors, inhibitors of hydroxysteroid dehydrogenases, and antifungal agents (e.g., Blepharin). For the process chemist, the synthesis of this bicycle is not merely about ring closure; it is a study in regiochemical control. The challenge lies in managing the competing nucleophilicity of the phenylic oxygen and the aniline nitrogen.

This guide moves beyond textbook definitions to provide a causality-driven analysis of the three most robust synthetic pathways: The Classical Condensation , The Reductive Cyclization , and Transition-Metal Catalyzed Cascades .

Mechanistic Classification of Synthetic Routes

Route A: The Classical Condensation (Base-Mediated Annulation)

Principle: This route utilizes 2-aminophenol and

Critical Control Point: Without pH control, O-acylation can compete, leading to ester byproducts that do not cyclize to the desired pharmacophore.

Route B: The Reductive Cyclization (The "Self-Validating" Route)

Principle: O-alkylation of 2-nitrophenol followed by nitro reduction. Causality: This is the most regioselective method. By using a nitro group, the nitrogen is "masked," forcing the alkylation to occur exclusively at the oxygen. Subsequent reduction of the nitro group to an amine triggers a spontaneous intramolecular amidation (lactamization). Trustworthiness: The cyclization is thermodynamically driven by the formation of the stable 6-membered lactam, making it a self-validating system—if the amine forms, the ring closes.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis via Reductive Cyclization (Route B)

Recommended for scale-up due to high regiocidelity.

Step 1: O-Alkylation

-

Reagents: 2-Nitrophenol (1.0 eq), Ethyl bromoacetate (1.1 eq),

(anhydrous, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF increases reaction rate via polar aprotic solvation of the phenoxide.

-

Procedure:

-

Dissolve 2-nitrophenol in DMF under

atmosphere. -

Add

and stir for 30 min at RT to generate the phenoxide anion (color change typically observed). -

Add ethyl bromoacetate dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC (hexane/EtOAc 7:3).

-

Workup: Pour into ice water. The product, ethyl 2-(2-nitrophenoxy)acetate, usually precipitates as a solid. Filter and dry.

-

Step 2: Reductive Cyclization (The Iron/Acetic Acid Method)

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (3-5 eq), Glacial Acetic Acid (solvent/proton source).

-

Procedure:

-

Suspend the nitro-intermediate in glacial acetic acid.

-

Heat to 90°C.

-

Add Iron powder portion-wise (Caution: Exothermic,

evolution). -

Reflux for 2-4 hours. The reduction of

to -

Validation: Monitor the disappearance of the ester carbonyl peak in IR (

1730 -

Workup: Filter hot to remove iron residues. Pour filtrate into water.[1] Neutralize with

. Collect precipitate.

-

Protocol 2: One-Pot Synthesis from 2-Aminophenol (Route A)

Recommended for rapid library generation.

-

Reagents: 2-Aminophenol (1.0 eq), Chloroacetyl chloride (1.1 eq),

(2.5 eq). -

Solvent: Biphasic system (Ethyl Acetate / Saturated aqueous

) or Acetone/ -

Procedure:

-

Phase 1 (N-Acylation): Dissolve 2-aminophenol in EtOAc. Add sat.

. Cool to 0°C. Add chloroacetyl chloride dropwise. Vigorous stirring is essential to manage the interfacial reaction. -

Phase 2 (Cyclization): After 1 hour, add a stronger base (e.g., KOH or reflux with excess

in acetone) to facilitate the intramolecular -

Note: The biphasic Schotten-Baumann condition favors amide formation first, protecting the nitrogen.

-

Visualizing the Chemical Logic

Diagram 1: Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision matrix for selecting a route based on starting material availability and the mechanistic flow of the cyclization.

Caption: Mechanistic bifurcation between the Reductive Route (Left) and Classical Condensation (Right), highlighting the convergence on the benzoxazinone core.

Comparative Analysis of Methodologies

| Feature | Route A: Classical Condensation | Route B: Reductive Cyclization | Route C: Metal-Catalyzed (Cu) |

| Starting Material | 2-Aminophenol | 2-Nitrophenol | 2-Halophenol + Amides |

| Regiocontrol | Moderate (pH dependent) | Excellent (N is masked) | High (Ligand controlled) |

| Step Count | 1 (One-pot possible) | 2 (Alkylation + Reduction) | 1 (Cascade) |

| Scalability | High, but purification often needed | Very High , intermediates crystallize | Low/Moderate (Catalyst cost) |

| Atom Economy | Good (HCl byproduct) | Moderate (Loss of EtOH/AcOH) | Good |

| Primary Risk | O-acylation side products | Exothermic reduction step | Catalyst removal/Trace metals |

References

-

Smist, M. & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.[2][3] Link

-

Zhang, L. & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols. Synthesis. Link

-

Muscia, G. C., et al. (2016). Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives. Journal of the Brazilian Chemical Society. Link

-

Dai, W. M., et al. (2005). A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave heating. Tetrahedron. Link

-

Sagam, T., et al. (2024).[4][5] 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. Link

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]

- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Operational Risk Management & Technical Guide: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Part 1: Chemical Profile & Strategic Significance

The Molecule

6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its 3,1-benzoxazinone isomers, the 1,4-benzoxazin-3-one core offers enhanced metabolic stability, making it a critical pharmacophore in the development of long-acting therapeutics.

The presence of the bromine atom at the C6 position renders this molecule a high-value "synthetic handle."[1] It serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly elaborate the core into complex bioactive libraries targeting GPCRs, kinases, and antimicrobial pathways.

Physicochemical Properties

| Property | Value | Operational Implication |

| Molecular Weight | 228.04 g/mol | Standard stoichiometry calculations. |

| Physical State | Off-white to tan solid | Potential for dust generation; requires particulate control. |

| Melting Point | 220–227 °C | Thermally stable under standard reflux; suitable for high-temp couplings. |

| Solubility | DMSO, DMF, MeOH | Poor water solubility; lipophilic absorption risk if skin is compromised. |

| Purity Standard | ≥97% (HPLC) | Impurities may affect catalyst turnover in cross-coupling. |

Part 2: Hazard Architecture & Toxicology

While often categorized under generic "Warning" labels, the specific hazards of this compound stem from its bioavailability and functional groups.

GHS Classification & Rationale

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2]

-

Mechanism:[3] As a nitrogenous heterocycle, ingestion can interfere with enzymatic pathways. The LD50 is estimated <2000 mg/kg.

-

-

Skin & Eye Irritation (Category 2) - H315 / H319:

-

Mechanism:[3] The amide lactam functionality can exhibit weak acidity/basicity, disrupting mucosal pH balance upon contact.

-

-

STOT-SE (Category 3) - H335: Respiratory Irritation.

-

Mechanism:[3] Fine particulates (dust) act as mechanical and chemical irritants to the bronchial lining.

-

Unclassified Risks (The "Hidden" Hazards)

-

Sensitization Potential: Halogenated aromatics can act as haptens. Repeated dermal exposure may lead to allergic contact dermatitis.

-

Heavy Metal Contamination: If the material was synthesized via metal-catalyzed cyclization (rare but possible), trace metals may be present.

Part 3: Engineering Controls & PPE Decision Matrix

Safe handling is dictated by the Scale of Operation and the Energy State (static storage vs. active reaction).

Hierarchy of Controls

-

Elimination/Substitution: Not applicable (specific scaffold required).

-

Engineering: Fume hood (primary), Glovebox (for >10g handling).

-

Administrative: SOPs, restricted access.

-

PPE: The last line of defense.

PPE Selection Logic

-

Gloves: Nitrile (0.11 mm) is sufficient for solid handling. However, when dissolved in DMF or DMSO (common solvents for this compound), Laminate (Silver Shield) or double-gloved Nitrile is required because these solvents permeate standard nitrile rapidly, carrying the solute through the skin.

-

Respiratory: N95/P2 for solid weighing; Half-mask with organic vapor/acid gas cartridges if heating or using volatile reagents during synthesis.

Visualization: PPE Decision Tree

Caption: Decision matrix for Personal Protective Equipment based on operational scale and solvent vectors.

Part 4: Operational Workflows & Synthesis Safety

This section details the safety protocols during the "Lifecycle" of the compound in a research setting.

Workflow 1: Weighing & Transfer

-

Risk: Static charge buildup causing powder scattering.

-

Protocol:

-

Use an antistatic gun or ionizer bar inside the balance enclosure.

-

Use a disposable antistatic weighing boat.

-

Never return excess material to the stock container (cross-contamination & dust risk).

-

Wipe the balance area with a wet tissue (solvent-soaked) immediately after use to capture invisible dust.

-

Workflow 2: Chemical Reactivity (Synthesis Context)

The 6-Bromo-1,4-benzoxazinone core is often subjected to two main reaction types. Each carries specific secondary hazards:

| Reaction Type | Reagents Used | Secondary Hazards | Safety Control |

| N-Alkylation | NaH, alkyl halides, DMF | H₂ gas evolution (fire/explosion); Caustic burns. | Inert atmosphere (N₂/Ar); Slow addition at 0°C; Quench excess NaH carefully. |

| Suzuki Coupling | Boronic acids, Pd-catalyst, Base (K₂CO₃) | Heavy metal toxicity; Thermal hazards (reflux). | Use a reflux condenser; Collect aqueous waste separately (heavy metals). |

Visualization: Synthesis Safety Logic

Caption: Risk mitigation strategies for common synthetic transformations of the benzoxazinone scaffold.

Part 5: Emergency Response Protocols

Trustworthiness in safety relies on pre-planned failure modes.

Spill Management (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don N95 mask and double gloves.

-

Contain: Do not dry sweep. Cover the spill with wet paper towels (water or ethanol) to prevent dust generation.

-

Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

-

Clean: Wash the surface with soap and water; test pH to ensure no acidic/basic residues remain.

Exposure Response

-

Ocular: Flush immediately for 15 minutes.[4][5] Critical: Lift eyelids to remove trapped particulates.

-

Dermal: Wash with soap and water. Avoid using alcohol or DMSO for cleaning skin, as this may increase absorption.

-

Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (corticosteroids may be indicated for inflammation).

Visualization: Emergency Logic Flow

Caption: Triage and response protocol for acute exposure incidents.

Part 6: Storage & Waste Disposal

Stability & Storage

-

Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

-

Light Sensitivity: While generally stable, benzoxazinones can degrade under intense UV. Amber vials are recommended for long-term storage.

-

Hygroscopicity: Store with a desiccant packet to prevent hydrolysis of the lactam ring over extended periods (years).

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Protocol:

-

Dissolve solid waste in a minimal amount of acetone or ethanol.

-

Dispose of in the "Halogenated Solvents" waste stream.

-

Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as exothermic decomposition may occur.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[2][6] Retrieved from [Link]

-

Bollu, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | C8H6BrNO2 | CID 16218142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. docs.rs-online.com [docs.rs-online.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Bromo-2H-1,4-benzoxazine-3(4H)-one as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry, conferring a unique combination of structural rigidity and synthetic versatility.[1][2] Its presence in a multitude of biologically active compounds underscores its importance as a pharmacophore. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.[3][4] Among the various substituted benzoxazinones, 6-bromo-2H-1,4-benzoxazine-3(4H)-one stands out as a pivotal intermediate, particularly in the synthesis of complex pharmaceutical agents.[5] The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 6-bromo-2H-1,4-benzoxazine-3(4H)-one. We will provide detailed, field-proven protocols for its preparation and its subsequent utilization in the synthesis of the antidepressant drug, Reboxetine, as a case study. The methodologies presented herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 6-bromo-2H-1,4-benzoxazine-3(4H)-one is paramount for its safe handling and successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO₂ | [7] |

| Molecular Weight | 228.05 g/mol | [7] |

| Appearance | White to pale cream powder | [7] |

| Melting Point | 219.0-228.0 °C | [7] |

| Purity (typical) | ≥94.0% (HPLC) | [7] |

Safety and Handling:

6-Bromo-2H-1,4-benzoxazine-3(4H)-one is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[8][9] It is known to cause skin and serious eye irritation.[3] Inhalation of the powder may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator is recommended.[9]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[9]

-

Eye/Face Protection: Safety goggles or a face shield are mandatory.[9]

-

Body Protection: A lab coat or other protective clothing should be worn.[9]

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-one: A Step-by-Step Protocol

The synthesis of 6-bromo-2H-1,4-benzoxazine-3(4H)-one can be efficiently achieved through a two-step process starting from 4-bromo-2-nitrophenol. This method involves an initial etherification followed by a reductive cyclization.

Protocol 1: Synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-one

Materials:

-

4-Bromo-2-nitrophenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate

-

To a stirred solution of 4-bromo-2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Bromo-2H-1,4-benzoxazine-3(4H)-one

-

Suspend the crude ethyl 2-((4-bromo-2-nitrophenyl)oxy)acetate (1.0 eq) in a mixture of glacial acetic acid and water.

-

Heat the suspension to 80-90 °C and add iron powder (4.0-5.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 100 °C.

-

After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 6-bromo-2H-1,4-benzoxazine-3(4H)-one as a solid.

Characterization:

The identity and purity of the synthesized 6-bromo-2H-1,4-benzoxazine-3(4H)-one should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). The expected ¹H NMR spectrum will show characteristic peaks for the aromatic protons and the methylene protons of the oxazine ring. HPLC analysis should indicate a purity of ≥94%.[7]

Application in Pharmaceutical Synthesis: The Case of (S,S)-Reboxetine

6-Bromo-2H-1,4-benzoxazine-3(4H)-one is a key precursor in the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[10] The following protocol outlines the key steps in the synthesis of Reboxetine starting from our intermediate.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. newera-spectro.com [newera-spectro.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. ijamtes.org [ijamtes.org]

- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Design, Synthesis, and Antimicrobial Profiling of Benzoxazine Derivatives

[1][2][3][4]

Abstract

Benzoxazines (specifically 1,3-benzoxazines and 1,4-benzoxazin-3-ones) represent a privileged scaffold in medicinal chemistry due to their structural similarity to quinolones and their ability to undergo ring-opening polymerization for material science. In the context of infectious disease, these heterocycles exhibit potent antimicrobial activity via DNA gyrase inhibition (bacteria) and ergosterol biosynthesis interference (fungi). This application note provides a comprehensive guide for the rational design, synthesis via the Mannich condensation, and standardized validation of benzoxazine derivatives using CLSI-compliant protocols.

Chemical Synthesis & Design Strategy

The Mannich Condensation Route (1,3-Benzoxazines)

The most robust method for synthesizing biologically active 1,3-benzoxazines is the Mannich condensation. This reaction creates the characteristic oxazine ring by bridging a phenol and a primary amine with formaldehyde.

Mechanism Insight: The reaction proceeds through the formation of a hydroxymethyl intermediate (from formaldehyde and phenol) which then condenses with the amine. The choice of substituents on the phenol ring significantly influences the yield and biological activity; electron-withdrawing groups (EWGs) like halogens (Cl, F) at the para position relative to the hydroxyl group often enhance antimicrobial potency by increasing lipophilicity.

Synthetic Protocol (Standard Reflux)

Note: This protocol is optimized for gram-scale synthesis.

Reagents:

-

Substituted Phenol (e.g., 4-chlorophenol) [1.0 eq]

-

Primary Amine (e.g., aniline or benzylamine) [1.0 eq]

-

Paraformaldehyde [2.2 eq]

-

Solvent: Toluene or 1,4-Dioxane

-

Catalyst: Triethylamine (TEA) or basic alumina (optional for green chemistry variants)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the substituted phenol and 10 mmol of the primary amine in 20 mL of Toluene in a round-bottom flask.

-

Addition: Slowly add 22 mmol of paraformaldehyde.

-

Reflux: Attach a Dean-Stark trap (if available) to remove water azeotropically. Reflux the mixture at 110°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Work-up: Cool to room temperature. Wash the organic layer with 10% NaOH (to remove unreacted phenol) followed by water and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude solid from ethanol.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for 1,3-benzoxazine derivatives via Mannich condensation.

Antimicrobial Screening Protocols (Antibacterial)

To ensure data reliability and reproducibility, assays must strictly adhere to CLSI M07-A10 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Broth Microdilution Assay (MIC determination)

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the benzoxazine derivative that completely inhibits visible bacterial growth.

Materials:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Controls: Ciprofloxacin or Moxifloxacin (Positive); DMSO (Solvent Control).

Protocol:

-

Stock Preparation: Dissolve benzoxazine derivatives in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well microtiter plate. Final testing range: 0.5 µg/mL to 256 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB.

-

Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of drug solution. Final inoculum: ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

Readout: Visual inspection or absorbance at 600 nm (OD₆₀₀).

Representative Data Format

Data should be tabulated to allow direct comparison of Structure-Activity Relationships (SAR).

| Compound ID | R1 (Phenol) | R2 (Amine) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| BZX-01 | H | Phenyl | 64 | >128 |

| BZX-02 | 4-Cl | Phenyl | 8 | 32 |

| BZX-03 | 4-Cl | 4-F-Phenyl | 2 | 8 |

| Ciprofloxacin | - | - | 0.5 | 0.015 |

Antifungal Profiling (Yeast & Mold)

Benzoxazines often exhibit antifungal activity by inhibiting CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis.

Protocol: CLSI M27 (Yeasts)

Target Organism: Candida albicans (ATCC 90028).

-

Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum: Adjust yeast stock to 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute 1:50 followed by 1:20 in RPMI 1640.

-

Plate Setup: Similar to antibacterial assay (96-well plate).

-

Incubation: 35°C for 24–48 hours.

-

Endpoint: For azole-like compounds (static activity), the MIC is the lowest concentration causing 50% inhibition compared to the growth control (IC₅₀).

Mechanism of Action & SAR Analysis

Understanding why a derivative works is as critical as the MIC value.

Structure-Activity Relationship (SAR) Rules

-

Halogenation: Introduction of Cl or F at the C-6 or C-8 position of the benzoxazine ring generally increases potency against Gram-positive bacteria due to enhanced cell wall penetration.

-

N-Substitution: Bulky aromatic groups on the Nitrogen (position 3) often improve binding affinity to the DNA gyrase hydrophobic pocket.

-

Lipophilicity (LogP): An optimal LogP (2.0 – 3.5) is required for membrane permeability.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-action potential of benzoxazine derivatives against bacterial and fungal targets.

Figure 2: Dual mechanism of action: DNA Gyrase inhibition in bacteria and CYP51 inhibition in fungi.

References

-

ACS Applied Polymer Materials (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. [Link][1]

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][2]

-

Rasayan Journal of Chemistry (2016). Synthesis and Antimicrobial Evaluation of New 3,4-Dihydro-2H-Benzo- and Naphtho-1,3-Oxazine Derivatives. [Link]

-

Bioorganic & Medicinal Chemistry Letters (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. [Link]

-

Acta Pharmaceutica (2000). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. [Link]

Application Note: Strategic Synthesis of Novel Anticancer Agents from 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Executive Summary & Rationale

The 1,4-benzoxazin-3-one scaffold represents a "privileged structure" in medicinal chemistry, sharing electronic and steric similarities with quinazolines and hydroxamic acids—motifs frequently found in FDA-approved kinase inhibitors and histone deacetylase (HDAC) inhibitors.

This guide details the transformation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one into a library of novel anticancer agents. The 6-bromo position serves as a critical handle for palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems essential for occupying the hydrophobic pockets of target proteins (e.g., EGFR, VEGFR, c-Myc).

Key Pharmacophore Features[1][2][3][4][5][6]

-

Lactam (NH-CO): Functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in kinase binding sites.

-

Oxygen Atom (Position 1): Increases solubility and alters the electronic density of the aromatic ring compared to quinolines.

-

C-6 Bromine: The "Diversity Point" for Suzuki-Miyaura coupling to extend the scaffold.

Strategic Synthetic Workflow

The following flowchart outlines the divergent synthesis strategy. We prioritize N-alkylation beforeSuzuki coupling in specific cases to prevent catalyst poisoning by the free lactam nitrogen, although the reverse order is also viable depending on the substrate.

Figure 1: Divergent synthetic pathway for accessing benzoxazinone libraries. Path A modifies solubility; Path B introduces pharmacophoric bulk.

Protocol 1: Synthesis of the Core Scaffold

Objective: Large-scale preparation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Starting Material: 2-Amino-4-bromophenol (CAS: 40925-68-6).[1]

Materials

-

2-Amino-4-bromophenol (1.0 eq)[1]

-

Chloroacetyl chloride (1.2 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Acetone (Reagent Grade)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)

Step-by-Step Methodology

-

Solubilization: In a 500 mL round-bottom flask, dissolve 2-amino-4-bromophenol (5.0 g, 26.6 mmol) in anhydrous acetone (150 mL).

-

Base Addition: Add anhydrous

(9.2 g, 66.5 mmol) and TBAB (0.43 g). Stir the suspension at-

Expert Note: TBAB is crucial here to assist the solid-liquid phase transfer of the carbonate, accelerating the reaction.

-

-

Acylation: Dropwise add chloroacetyl chloride (2.5 mL, 31.9 mmol) over 20 minutes. The exotherm must be controlled to prevent di-acylation.

-

Cyclization (Reflux): Once addition is complete, remove the ice bath and heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -

Work-up:

-

Cool to room temperature.[2] Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Precipitate the residue in ice-cold water (200 mL).

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 85-92%

Quality Control:

Protocol 2: N-4 Functionalization (Lipophilicity Tuning)

Objective: To modulate LogP and improve membrane permeability. Rationale: The free NH group is polar. Alkylating with benzyl or ethyl groups can enhance cellular uptake.

Reaction Conditions Table

| Parameter | Condition A (Standard) | Condition B (Mild) |

| Base | Sodium Hydride (60% in oil) | Cesium Carbonate ( |

| Solvent | DMF (Anhydrous) | Acetonitrile |

| Temperature | Reflux ( | |

| Substrate Scope | Primary Alkyl Halides | Benzylic/Allylic Halides |

| Pros/Cons | High yield, requires dry conditions | Slower, tolerates moisture better |

Methodology (Condition A)

-

Activation: Suspend NaH (1.2 eq) in dry DMF under Argon. Cool to

. -

Deprotonation: Add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) dissolved in DMF dropwise. Evolution of

gas will be observed. Stir for 30 mins. -

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) slowly.

-

Completion: Stir at Room Temperature for 2-4 hours.

-

Quench: Carefully pour into crushed ice/water. The product usually precipitates.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Introduction of biaryl diversity at C-6. Critical Mechanism: The oxidative addition of Pd into the C-Br bond is the rate-determining step. We utilize Pd(dppf)Cl2 for its stability and resistance to oxidation.

Materials

-

Scaffold: 6-Bromo-benzoxazinone derivative (1.0 eq)

-

Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 eq)

-

Catalyst:

( -

Base:

(aqueous) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology

-

Degassing (Crucial): In a microwave vial or pressure tube, combine the scaffold, boronic acid, and catalyst. Cap the vial and purge with Nitrogen/Argon for 5 minutes.

-

Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

-

-

Solvent Addition: Inject degassed 1,4-Dioxane (10 vol) and

(2 vol) via syringe. -

Reaction: Heat to

for 12 hours (thermal) OR -

Scavenging: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[3]

-

Purification: Silica gel column chromatography. Gradient elution (Hexane

EtOAc).

Troubleshooting The Suzuki Coupling

-

Problem: Hydrodehalogenation (Bromine replaced by Hydrogen).

-

Solution: The reaction is "too hot" or the catalyst loading is too high. Lower Temp to

or switch solvent to Toluene/Ethanol.

-

-

Problem: Low Conversion.

-

Solution: Switch to XPhos Pd G2 catalyst for sterically hindered or electron-rich boronic acids.

-

Structure-Activity Relationship (SAR) Logic

Understanding why we synthesize specific derivatives is key to drug design.

Figure 2: SAR interaction map. The C-6 extension is the primary driver of potency, while N-4 modification tunes pharmacokinetic properties (ADME).

Biological Evaluation: Quick Protocol

Once synthesized, compounds must be screened.[4]

MTT Cytotoxicity Assay:

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

-

Seeding:

cells/well in 96-well plates. -

Treatment: Incubate with compounds (0.1

to 100 -

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

-

Calculation: Determine

using non-linear regression (GraphPad Prism).

References

-

Scaffold Synthesis & Properties

-

PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Compound Summary. National Library of Medicine. [Link]

-

-

Anticancer Activity of Benzoxazinones

-

Suzuki Coupling Methodology

-

General Benzoxazinone Protocols

-

Organic Chemistry Portal. Synthesis of 1,4-benzoxazines. [Link]

-

-

N-Alkylation Strategies

-

Abel-Snape, X., et al. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group. Organic Letters. [Link]

-

Sources

- 1. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: The Role of 6-Bromo-2H-1,4-benzoxazine Derivatives in Modern Agrochemical Research

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic structure, serving as the foundation for numerous biologically active compounds.[1] In agrochemical research, derivatives of this core have demonstrated significant potential as herbicides, fungicides, and insecticides.[2][3] This guide focuses specifically on 6-Bromo-2H-1,4-benzoxazine derivatives, a subclass that has garnered attention for its unique chemical properties and potent biological activities. The introduction of a bromine atom at the 6-position of the benzoxazine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its efficacy and spectrum of activity. These notes provide a comprehensive overview of their synthesis, mechanisms of action, and practical applications, supported by detailed experimental protocols for researchers in the field.

The Strategic Importance of the 6-Bromo-1,4-benzoxazine Scaffold

Benzoxazinoids are a class of secondary metabolites naturally found in several grass species, including major crops like maize and wheat, where they function as natural defense agents against pests and pathogens.[4] This inherent biological activity has inspired chemists to synthesize a vast library of synthetic analogs for agrochemical applications.

The 1,4-benzoxazine core is of particular interest due to its structural simplicity and synthetic accessibility.[5] The strategic placement of a bromine atom at the 6-position offers several advantages:

-

Enhanced Biological Activity: Halogenation is a common strategy in drug and agrochemical design to increase potency. The bromo-substituent can enhance binding affinity to target enzymes or receptors.

-

Metabolic Stability: The C-Br bond can block sites of metabolic degradation, potentially increasing the compound's persistence and bioavailability in the target organism.

-

Synthetic Handle: The bromine atom serves as a versatile functional group for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

General Synthesis Pathway and Protocol

The synthesis of 6-Bromo-2H-1,4-benzoxazine derivatives typically involves a multi-step process starting from commercially available precursors. A common and efficient route is the reductive cyclization of a nitrophenol intermediate.

Generalized Synthesis Workflow

The following diagram illustrates a representative two-step synthesis for a 6-bromo-2H-1,4-benzoxazin-3(4H)-one derivative, a common core structure in this class.

Caption: General synthesis of 6-bromo-1,4-benzoxazin-3-one derivatives.

Protocol: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

This protocol describes a foundational synthesis. The resulting compound can be further functionalized, for instance, by N-acylation to produce herbicide safeners.[2]

Materials:

-

4-Bromo-2-aminophenol

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium acetate (CH₃COONa)

-

Acetone or Ethyl acetate

-

Deionized water

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-aminophenol (1.0 eq) in a suitable solvent like acetone.

-

Base Addition: Add a base such as anhydrous potassium carbonate (2.0 eq) to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel while maintaining the temperature. The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the acylation, the intermediate chloroacetamide derivative undergoes intramolecular cyclization. In some procedures, gentle heating under reflux may be required to drive the cyclization to completion.

-

Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[6]

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This validation is a cornerstone of trustworthiness, ensuring that the correct molecule is carried forward into biological screening.

Application in Herbicide Research